Ethyl 2-(4-methoxyphenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-4-[2-(N-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-4-34-28(32)20-12-15-24-23(16-20)26(17-25(29-24)19-10-13-22(33-3)14-11-19)35-18-27(31)30(2)21-8-6-5-7-9-21/h5-17H,4,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVNQRULPGGOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N(C)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-methoxyphenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its quinoline core, which is known for various biological activities. Its structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₅N₃O₄
- Molecular Weight : 253.28 g/mol
- Chemical Structure : Contains a methoxyphenyl group and a methyl(phenyl)amino moiety, contributing to its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit specific kinases involved in cancer progression, such as MELK (Maternal Embryonic Leucine Zipper Kinase), which is associated with aggressive cancer phenotypes .
- Antioxidant Activity : The presence of the methoxy group suggests potential antioxidant properties, which could contribute to the protection against oxidative stress in cells.
- Cell Cycle Regulation : Research indicates that quinoline derivatives can interfere with cell cycle progression, leading to apoptosis in cancer cells .
Anticancer Activity
Recent studies have reported promising results regarding the anticancer properties of similar quinoline derivatives:
- Case Study 1 : A study demonstrated that compounds with structural similarities exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism was primarily through apoptosis induction and cell cycle arrest .
- Case Study 2 : Another investigation focused on the selective inhibition of MELK by related compounds, resulting in reduced tumor growth in preclinical models. This suggests that this compound might also exhibit similar effects .
Antimicrobial Activity
Preliminary screening has indicated that derivatives of this compound may possess antimicrobial properties:
- Study Findings : In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of quinoline-based compounds exhibit promising anticancer properties. Ethyl 2-(4-methoxyphenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate has been investigated for its ability to inhibit cancer cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that modifications in the quinoline scaffold led to enhanced cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
- SAR Findings : Research has shown that substituents on the quinoline ring significantly affect biological activity. For instance, the presence of the methoxy group at position 4 enhances lipophilicity, improving membrane permeability and bioavailability .
Drug Development Insights
3.1 High Throughput Screening
The compound has been utilized in high-throughput screening processes to identify potential therapeutic candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
